2-(2-Chloroethoxy)propane
Overview
Description
2-(2-Chloroethoxy)propane, also known as 1-(2-Chloroethoxy)propane, is an organic compound with the molecular formula C5H11ClO. It is a colorless to almost colorless liquid with a mild odor. This compound is soluble in organic solvents such as ethanol, ether, and benzene, but it is not soluble in water .
Mechanism of Action
Target of Action
It is known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
Given its role in organic synthesis, it can be involved in a variety of biochemical reactions, depending on the specific context of its use .
Pharmacokinetics
It is a liquid at room temperature, with a boiling point of 129-132 °C . . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new compounds .
Biochemical Analysis
Biochemical Properties
2-(2-Chloroethoxy)propane plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, this compound can interact with other biomolecules such as glutathione, which plays a role in detoxification processes .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in oxidative stress response and apoptosis . Furthermore, it can disrupt cellular metabolism by affecting the activity of key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . This binding can result in the inhibition of enzyme activity, thereby affecting various biochemical pathways. Additionally, this compound can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has shown potential effects on cellular viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. High doses of this compound can result in toxicity, including liver and kidney damage, as well as disruptions in metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by conjugation with glutathione . This metabolism can affect metabolic flux and alter the levels of specific metabolites in the body. The involvement of this compound in these pathways highlights its potential impact on overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. It can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to specific proteins that facilitate its distribution to various cellular compartments. This localization can influence its accumulation and activity within different tissues .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes. The precise localization of this compound within the cell can determine its impact on various biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Chloroethoxy)propane can be synthesized through the reaction of propoxyethanol with thionyl chloride or phosphorus trichloride. The general reaction is as follows :
CH3CH2CH2OCH2CH2OH+SOCl2→CH3CH2CH2OCH2CH2Cl+SO2+HCl
In this reaction, propoxyethanol reacts with thionyl chloride to produce this compound, sulfur dioxide, and hydrogen chloride.
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical reactors where the reactants are combined under controlled conditions. The product is then purified through distillation to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethoxy)propane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Products include ethers and alcohols.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Scientific Research Applications
2-(2-Chloroethoxy)propane has various applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of surfactants, foaming agents, and detergents
Comparison with Similar Compounds
Similar Compounds
- 2-Chloroethyl Propyl Ether
- 2-Chloroethyl-n-propyl Ether
- 1-Chloro-2-propoxyethane
Uniqueness
2-(2-Chloroethoxy)propane is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and applications. Its solubility in organic solvents and its reactivity with nucleophiles and oxidizing agents make it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
2-(2-chloroethoxy)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEFUABIKZOZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429002 | |
Record name | 2-(2-chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13830-12-1 | |
Record name | 2-(2-chloroethoxy)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70429002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloroethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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